molecular formula C19H17N3O3S B12488353 N'-acetyl-4-methoxy-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

N'-acetyl-4-methoxy-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B12488353
M. Wt: 367.4 g/mol
InChI Key: QRHHVQCJOQQUBN-UHFFFAOYSA-N
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Description

N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-phenylbenzoyl chloride in the presence of a base such as pyridine. This is followed by acetylation using acetic anhydride and methoxylation using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetyl-4-methoxy-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct pharmacological properties compared to other thiazole derivatives. Its combination of acetyl, methoxy, and phenyl groups contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N'-acetyl-4-methoxy-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

InChI

InChI=1S/C19H17N3O3S/c1-13(23)22(21-18(24)15-8-10-16(25-2)11-9-15)19-20-17(12-26-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,24)

InChI Key

QRHHVQCJOQQUBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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